Structural and Conformational Elucidation of 5-Amino-2-(decyloxy)benzoic Acid: A Comprehensive Guide
Structural and Conformational Elucidation of 5-Amino-2-(decyloxy)benzoic Acid: A Comprehensive Guide
Executive Summary
Benzoic acid, 5-amino-2-(decyloxy)- (CAS Registry Number: 13737-96-7) is a highly functionalized, amphiphilic aromatic compound of significant interest in materials science and structural chemistry[1]. Characterized by a rigid benzene scaffold, a highly polar headgroup (-COOH, -NH₂), and a flexible, hydrophobic 10-carbon alkoxy tail, this molecule exhibits complex conformational dynamics. Understanding its structural behavior is critical for researchers leveraging its amphiphilic nature to design liquid crystalline (mesogenic) materials, lipid-bilayer intercalators, or advanced pharmaceutical intermediates[2].
This whitepaper provides an in-depth analysis of its molecular architecture, steric interactions, and the self-validating experimental workflows required to elucidate its three-dimensional conformation.
Molecular Architecture & Steric Dynamics
The conformational space of 5-amino-2-(decyloxy)benzoic acid is dictated by the competitive interplay between intramolecular steric hindrance and electrostatic stabilization.
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C1 Carboxylic Acid (-COOH): Acts as the primary site for intermolecular dimerization. In the solid state, benzoic acid derivatives typically form robust R22(8) hydrogen-bonded dimers.
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C2 Decyloxy Group (-O-C₁₀H₂₁): Positioned ortho to the carboxylic acid, this bulky ether linkage introduces significant steric clash (the "ortho-effect"). To minimize van der Waals repulsion, the -COOH group is often forced out of coplanarity with the aromatic ring[3]. However, the ether oxygen can act as an intramolecular hydrogen bond acceptor for the carboxylic proton, creating a stabilizing 6-membered pseudo-ring that competes with intermolecular dimerization.
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C5 Amino Group (-NH₂): Positioned para to the decyloxy group and meta to the carboxylic acid, the amino group acts as both a hydrogen bond donor and acceptor. It extends the hydrogen-bonding network into three dimensions and increases the topological polar surface area.
Fig 1. Structural motifs and intramolecular interactions of 5-amino-2-(decyloxy)benzoic acid.
Physicochemical Properties
To facilitate experimental design, the core quantitative parameters of 5-amino-2-(decyloxy)benzoic acid are summarized below. The high number of rotatable bonds highlights the entropic flexibility of the decyl chain, which heavily influences crystallization thermodynamics[1].
| Property | Value | Source / Derivation |
| Chemical Name | 5-Amino-2-(decyloxy)benzoic acid | IUPAC Nomenclature |
| CAS Registry Number | 13737-96-7 | [1],[2] |
| Molecular Formula | C₁₇H₂₇NO₃ | [1] |
| Molecular Weight | 293.40 g/mol | Calculated |
| Hydrogen Bond Donors | 2 (-COOH, -NH₂) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (C=O, C-OH, C-O-C, -NH₂) | Structural Analysis |
| Rotatable Bonds | 11 (10 in alkyl chain, 1 at C1) | Structural Analysis |
Experimental Workflows for Structural Elucidation
As an Application Scientist, establishing a self-validating analytical pipeline is paramount. The amphiphilic nature of this molecule makes structural elucidation challenging due to its tendency to form amorphous micelles or liquid crystalline mesophases rather than ordered single crystals.
Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD)
This protocol is designed to overcome the high conformational entropy of the decyl chain.
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Solvent Selection & Solvation: Dissolve 50 mg of the compound in a binary mixture of Ethanol/Water (80:20 v/v).
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Causality: Pure non-polar solvents fail to solvate the polar headgroups, leading to amorphous precipitation. Pure water cannot solvate the hydrophobic decyl chain. The binary mixture precisely balances the amphiphilic solubility requirements.
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Crystal Growth: Subject the solution to isothermal slow evaporation at 20°C in a vibration-free environment for 7–14 days.
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Cryogenic Mounting: Harvest a suitable single crystal and mount it on a cryoloop using perfluoropolyether oil. Immediately flash-cool the crystal to 100 K under a nitrogen stream.
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Causality: The 10-carbon decyl chain possesses immense thermal motion at room temperature, which smears the electron density map and prevents accurate atomic coordinate assignment. Flash-cooling freezes the alkyl chain into its lowest-energy all-trans conformation.
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Data Collection & Refinement (Self-Validation): Collect diffraction data using Cu-Kα or Mo-Kα radiation. Solve the structure using direct methods.
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Self-Validation Check: The protocol is deemed successful and structurally accurate only if the final crystallographic refinement yields an R1 value < 0.05 and a wR2 value < 0.15, confirming that the modeled atomic coordinates perfectly match the observed diffraction data.
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Fig 2. Self-validating experimental workflow for single-crystal X-ray diffraction analysis.
Protocol 2: Solution-State NMR Spectroscopy
To understand the molecule's behavior free from crystal packing forces, Solution-State NMR is utilized.
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Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO- d6 .
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Causality: DMSO is a strongly hydrogen-bonding competitive solvent. It disrupts the intermolecular -COOH dimers and -NH₂ networks, allowing the observation of the monomeric conformation and the specific chemical shifts of the isolated functional groups.
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Data Acquisition: Acquire ¹H and ¹³C spectra at 298 K. Look for the characteristic broad singlet of the carboxylic proton (typically highly deshielded, >12 ppm) and the distinct multiplet of the α -CH₂ protons of the decyloxy chain near 4.0 ppm, which are shifted downfield due to the adjacent ether oxygen[3].
Mechanistic Applications: Liquid Crystals and Self-Assembly
The structural dichotomy of 5-amino-2-(decyloxy)benzoic acid—a rigid, polar aromatic head and a highly flexible, hydrophobic tail—makes it a classic building block for smectic liquid crystals .
When heated, the van der Waals forces holding the interdigitated decyl chains together melt before the strong hydrogen-bonded networks of the -COOH and -NH₂ groups break. This sequential melting creates a mesophase where the molecules maintain 2D orientational order (driven by the rigid hydrogen-bonded aromatic cores) but exhibit 1D fluidity (driven by the molten alkyl chains). Researchers exploit this exact mechanistic causality to engineer advanced optical materials and responsive molecular sensors.
References
- Title: Benzoic acid, 5-amino-2-(decyloxy)
- Title: 1305817-02-0 | Methyl 5-amino-2-(p-tolyloxy)benzoate - BLDpharm (Contains 5-Amino-2-(decyloxy)benzoic acid registry data)
- Title: Benzoic acid, 4-[(1E)-2-[3-chloro-4-(decyloxy)phenyl]ethenyl]-,1,3-phenylene ester (Related Product Information & Structural Parameters)
